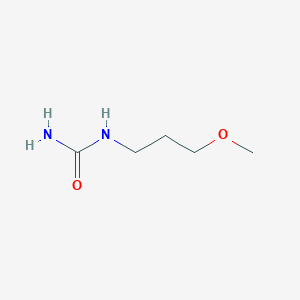

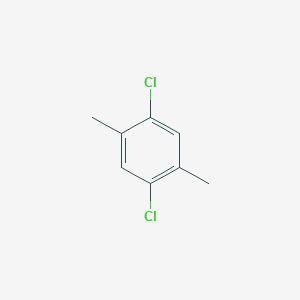

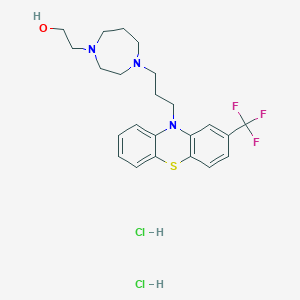

![molecular formula C7H5N5 B072526 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1500-90-9](/img/structure/B72526.png)

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound that has been studied for its potential applications in the medical field . It has been found to be a selective, orally active inhibitor of Protein Kinase B (Akt), which is an important component of intracellular signaling pathways regulating growth and survival . This compound has also been explored as a potential antitubercular agent .

Synthesis Analysis

The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecular structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a 7-deazapurine ring. This core structure is found in several naturally occurring nucleosides .Chemical Reactions Analysis

The chemical reactions involving 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile primarily involve the substitution at the C-4 position of the 7-deazapurine ring .Wissenschaftliche Forschungsanwendungen

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

- Application Summary : This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound were synthesized and tested for their cytotoxic effects against different cancer cell lines .

- Methods of Application : The compounds were synthesized in three steps with high yields. Their cytotoxic effects were tested against four different cancer cell lines .

- Results : Among the novel compounds, promising cytotoxic effects were observed, with IC50 values ranging from 29 to 59 µM. Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Protein Kinase B (PKB/Akt) Inhibitors

- Application Summary : This compound has been used in the development of selective, orally active inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .

- Methods of Application : The compound was used to optimize lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, providing ATP-competitive, nano-molar inhibitors .

- Results : The compounds were active in cellular assays, and representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Anti-Bacterial and Anti-Fungal Applications

- Application Summary : Compounds with the pyrrolo[2,3-d]pyrimidine moiety, such as “4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile”, have broad biological applications, including antibacterial and antifungal activities .

Development of More Potent Targeted Kinase Inhibitors

- Application Summary : This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound were synthesized and tested for their cytotoxic effects against different cancer cell lines .

- Methods of Application : The compounds were synthesized in three steps with high yields. Their cytotoxic effects were tested against four different cancer cell lines .

- Results : Among the novel compounds, promising cytotoxic effects were observed, with IC50 values ranging from 29 to 59 µM. Notably, one compound emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds

- Application Summary : Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .

Anti-Inflammatory Activity

- Application Summary : The thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibited better anti-inflammatory activity than the thieno[2′,3′5′:4,5]pyrimido[1,2-b][1,2,4]triazines .

- Results : The thienotriazolo pyrimidine derivatives, e5, e6, and e7 were proved to display distinctive anti-inflammatory activity at the acute and subacute .

Development of Multi-Targeted Kinase Inhibitors

- Application Summary : This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound were synthesized and tested for their cytotoxic effects against different cancer cell lines .

- Methods of Application : The compounds were synthesized in three steps with high yields. Their cytotoxic effects were tested against four different cancer cell lines .

- Results : Among these novel compounds, promising cytotoxic effects were observed, with IC50 values ranging from 29 to 59 µM. Notably, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds

- Application Summary : Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .

Anti-Inflammatory Activity

- Application Summary : The thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibited better anti-inflammatory activity than the thieno[2′,3′5′:4,5]pyrimido[1,2-b][1,2,4]triazines .

- Results : The thienotriazolo pyrimidine derivatives, e5, e6, and e7 were proved to display distinctive anti-inflammatory activity at the acute and subacute .

Zukünftige Richtungen

The future directions for research on 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile could include further exploration of its potential as an antitubercular agent and as an inhibitor of Protein Kinase B (Akt) for potential cancer therapy . Further studies could also focus on optimizing its physical and chemical properties to enhance its drug-likeness .

Eigenschaften

IUPAC Name |

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-1-4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPINBJCGELKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420548 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

CAS RN |

1500-90-9 |

Source

|

| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)